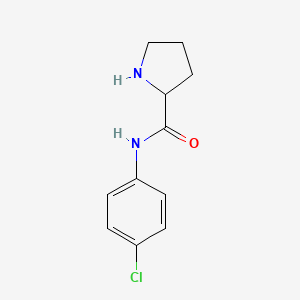

N-(4-chlorophenyl)prolinamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUINEBBHYSHKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Biological Activity Profiling and Molecular Mechanisms of Action

In Vitro Evaluation of Pharmacological Activities

The pharmacological profile of N-(4-chlorophenyl)prolinamide and its derivatives has been assessed through various screening methods to determine their potential therapeutic applications.

Enzyme Inhibition Assays

Data from specific enzyme inhibition assays for this compound are not extensively available in the current body of scientific literature. While the broader class of prolinamides has been investigated for the inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV) and proline racemase, specific inhibitory concentrations and kinetics for this compound have not been detailed. Further research is required to elucidate the specific enzyme inhibitory profile of this compound.

Receptor Binding Studies

Information regarding the specific receptor binding affinities and profiles of this compound is limited. Receptor binding assays are crucial for understanding the mechanism of action of a compound by identifying its interactions with various receptors, such as G-protein coupled receptors or ion channels. Without such studies, the precise molecular targets responsible for any observed pharmacological effects of this compound remain speculative.

Cell-Based Assays for Cellular Pathway Modulation

The effects of this compound on cellular pathways, including cell viability, proliferation, and specific signaling cascades, have not been extensively documented. While some prolinamide-based compounds have been evaluated for their cytotoxic activities against cancer cell lines, specific data for this compound is not available. Such assays are critical for determining the compound's potential as a modulator of cellular functions and for identifying its therapeutic or toxicological properties.

Antimicrobial and Antifungal Activity Assessment

While some proline-containing peptides and other prolinamide derivatives have demonstrated antimicrobial and antifungal properties, specific data regarding the activity of this compound against various bacterial and fungal strains are not well-established. Standardized assays to determine the minimum inhibitory concentration (MIC) are necessary to quantify its potential as an antimicrobial or antifungal agent.

Anticonvulsant Activity Screening

Derivatives of prolinamide have been a subject of interest in the search for new anticonvulsant agents. Isatin-based derivatives, which can incorporate a prolinamide-like structure, have shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. These tests are standard screening models used to identify compounds with potential antiepileptic activity. For instance, certain isatin-based derivatives have demonstrated significant protection in both MES and PTZ models in mice, suggesting potential as lead compounds for anticonvulsant drugs. However, specific data from these screening models for this compound itself is not explicitly detailed in the available literature.

Identification and Characterization of Molecular Targets

The precise molecular targets of this compound have not yet been fully elucidated. Identifying the specific proteins, enzymes, or receptors that a compound interacts with is a critical step in understanding its mechanism of action. For prolinamide derivatives with anticonvulsant activity, potential molecular targets could include voltage-gated ion channels, GABA receptors, or other components of synaptic transmission. However, without dedicated target identification and validation studies, the molecular basis for the biological activities of this compound remains an area for future investigation.

Mechanistic Investigations into Cellular and Biochemical Pathways

The precise molecular mechanisms underpinning the biological activities of this compound are an area of active investigation. Current research into related compounds and broader prolinamide structures suggests that its effects are likely mediated through the modulation of specific cellular and biochemical pathways. These potential mechanisms include the inhibition of key enzymes and the induction of programmed cell death, or apoptosis, in cancer cells.

Enzyme Inhibition:

A significant body of research points towards the potential of prolinamide derivatives to act as inhibitors of various enzymes. In-silico studies, which use computational models to predict the interaction between molecules, have suggested that L-prolinamide derivatives may exhibit inhibitory activity against several key enzymes implicated in neurodegenerative diseases and other pathological conditions. These enzymes include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), beta-secretase 1 (BACE1), and Tau-tubulin kinase 2 (TTBK2) d-nb.info.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function nih.gov. The potential of this compound to inhibit AChE and BChE suggests a possible therapeutic application in neurodegenerative disorders.

Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which are the main component of the amyloid plaques found in the brains of individuals with Alzheimer's disease d-nb.infonih.gov. Inhibition of BACE1 is therefore a major therapeutic target for the prevention and treatment of this disease d-nb.infonih.gov.

Tau-tubulin kinase 2 (TTBK2): TTBK2 is involved in the phosphorylation of tau protein. Hyperphosphorylated tau is the primary component of neurofibrillary tangles, another hallmark of Alzheimer's disease nih.govpatsnap.com. By inhibiting TTBK2, this compound could potentially reduce the formation of these tangles nih.govpatsnap.com.

Furthermore, other proline-containing compounds have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests another potential biochemical pathway that could be modulated by this compound nih.govul.ieijpsonline.com.

Interactive Data Table: Potential Enzyme Inhibition by Prolinamide Derivatives

| Enzyme Target | Potential Therapeutic Application | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | d-nb.infonih.gov |

| Tau-tubulin kinase 2 (TTBK2) | Alzheimer's Disease | nih.govpatsnap.com |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | nih.govul.ieijpsonline.com |

Induction of Apoptosis and Cell Cycle Arrest:

In the context of oncology, a crucial mechanism of action for many anti-cancer agents is the induction of apoptosis and the arrest of the cell cycle in tumor cells. While direct studies on this compound are limited, research on analogous compounds provides insights into its potential in this area.

Compounds containing the N-(4-hydroxyphenyl) moiety, which is structurally similar to the N-(4-chlorophenyl) group, have been shown to induce apoptosis in various cancer cell lines, including glioma and bladder cancer cells nih.govresearchgate.net. The proposed mechanisms for this apoptotic induction often involve the mitochondrial pathway. This can include the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors nih.gov. Furthermore, the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, has been implicated in the action of these related compounds researchgate.net.

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by the dysregulation of this process, leading to uncontrolled cell proliferation. Many chemotherapeutic agents function by inducing cell cycle arrest, thereby preventing cancer cells from dividing. For instance, some anticancer compounds can cause cells to accumulate in the G1 or G2/M phases of the cell cycle, ultimately leading to cell death nih.govfrontiersin.orgyoutube.commdpi.com. It is plausible that this compound could exert its potential anticancer effects through similar mechanisms, interfering with the progression of the cell cycle in malignant cells.

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Exploration of Substituent Effects on Biological Activity

The biological or chemical activity of prolinamide derivatives can be significantly modulated by the nature and position of substituents on both the phenyl ring and the prolinamide core. Research into related structures, particularly in the realm of organocatalysis, provides a framework for understanding these effects. The primary method involves synthesizing a library of analogs where specific parts of the molecule are systematically varied and then assessing the impact on a specific activity, such as the ability to catalyze an asymmetric aldol (B89426) reaction.

For instance, studies on L-prolinamides have shown that the electronic properties of the substituent on the N-aryl ring play a critical role. Electron-withdrawing groups, such as the chloro group in N-(4-chlorophenyl)prolinamide, can influence the acidity of the amide N-H proton. This modulation affects the compound's ability to act as a hydrogen bond donor, a key interaction in many catalytic cycles. nih.gov

The position of the substituent is also crucial. The antimicrobial activity of similarly structured Schiff bases has been shown to be affected by the position of substituents on the aryl ring, with meta and para positions sometimes exhibiting more potent effects than ortho-substituted derivatives. researchgate.net This highlights the importance of steric and electronic factors in the molecule's interaction with its target.

To illustrate the impact of such substitutions, consider the following data from studies on related prolinamide catalysts in an asymmetric aldol reaction.

| Compound | N-Aryl Substituent | Observed Activity (Example: % ee in Aldol Reaction) | Reference |

|---|---|---|---|

| Analog 1 | Phenyl | Moderate | nih.gov |

| Analog 2 | 4-Nitrophenyl | Increased | nih.gov |

| Analog 3 | 4-Methoxyphenyl | Decreased | nih.gov |

| This compound | 4-Chlorophenyl | (Predicted) Moderate to Increased | Inference |

This table is illustrative, based on general principles found in the cited literature for prolinamide derivatives. The activity for this compound is an educated inference based on the electronic effect of the chloro substituent.

Elucidation of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, several key features can be identified based on its structure and the activities of its analogs.

The essential pharmacophoric features include:

The Proline Ring: The rigid, cyclic structure of the proline amino acid provides a defined stereochemical framework. This is crucial for inducing asymmetry in catalytic reactions and for presenting other functional groups in a specific orientation for interaction with a biological target.

The Amide Linkage (-CONH-): This group is a critical interaction point. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planarity and hydrogen-bonding capacity of this group are central to its function. nih.gov

Hydrogen Bond Acceptors/Donors: The presence of hydrogen bond donors (the amide N-H) and acceptors (the amide C=O) is fundamental for interaction with biological targets or substrates. sk.ru

| Pharmacophoric Feature | Description | Potential Role in Activity |

|---|---|---|

| Pyrrolidine (B122466) Ring | A five-membered saturated heterocycle. | Provides a rigid scaffold and stereochemical control. |

| Amide Linker | Connects the proline ring to the phenyl group. | Acts as a hydrogen-bond donor (N-H) and acceptor (C=O). Key for binding. |

| Aromatic Ring (Phenyl) | A planar, hydrophobic moiety. | Participates in hydrophobic interactions and pi-stacking. |

| Halogen Substituent (Chlorine) | An electron-withdrawing group at the para-position. | Modulates electronic properties, lipophilicity, and metabolic stability. |

Rational Design Strategies for Enhanced Biological Efficacy

Rational drug design utilizes the understanding of a compound's SAR and pharmacophoric features to create new molecules with improved properties. nih.gov For the this compound scaffold, several strategies can be employed to enhance its efficacy.

One primary strategy involves introducing additional functional groups to create new interaction points. For example, adding a hydroxyl group to the prolinamide structure has been shown to create an additional hydrogen bond with the substrate in catalytic reactions, significantly enhancing enantioselectivity. nih.gov

Another approach is the fine-tuning of the electronic and steric properties of the N-aryl substituent. Replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methyl, methoxy) can systematically alter the molecule's activity, allowing for optimization. frontiersin.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable in this process. nih.gov These tools can predict how structural modifications will affect binding affinity or activity, helping to prioritize which new compounds to synthesize and test. For instance, DFT calculations have been successfully used to predict the catalytic efficiencies of L-proline derivatives, guiding the experimental work. researchgate.net

Hit-to-Lead and Lead Optimization Methodologies

The process of discovering a new drug or catalyst often begins with a "hit"—a compound identified from a large-scale screening that shows a desired activity. upmbiomedicals.com The this compound scaffold could emerge as such a hit. The subsequent phases, hit-to-lead (H2L) and lead optimization, are critical for transforming this initial finding into a viable candidate. universiteitleiden.nlaxxam.com

Hit-to-Lead (H2L): The H2L phase focuses on improving the potency and selectivity of the initial hit while also assessing its basic drug-like properties. upmbiomedicals.comaxxam.com For the this compound hit, this would involve:

SAR Expansion: Synthesizing a focused library of analogs to confirm the initial activity and explore the immediate chemical space. This would involve variations at the 4-position of the phenyl ring and modifications to the proline ring.

Property Profiling: Evaluating key physicochemical properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability.

Selectivity Assessment: Testing the compound against related biological targets to ensure it is selective for the target of interest.

Potency Enhancement: Making small, strategic modifications to maximize the interaction with the target, guided by SAR and computational modeling.

Pharmacokinetic Improvement: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. This might involve modifying parts of the structure known to be metabolic "hotspots."

Reduction of Off-Target Effects: Systematically eliminating interactions with other biological targets that could lead to unwanted side effects.

This entire process is a multidisciplinary effort that combines medicinal chemistry, computational modeling, and biological testing to iteratively refine a molecule from a simple hit to a highly optimized lead candidate. axxam.com

Computational Chemistry Applications in N 4 Chlorophenyl Prolinamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein. This method is instrumental in understanding the binding modes of N-(4-chlorophenyl)prolinamide derivatives and identifying key interactions that contribute to their biological activity.

In the context of this compound research, docking studies have been crucial in elucidating how these compounds interact with their protein targets. For instance, research on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which incorporate the this compound moiety, has utilized molecular docking to investigate their inhibitory action against kinases like AKT2/PKBβ. nih.gov These simulations help to visualize the binding pose of the compound within the active site of the protein, revealing critical hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. researchgate.net The binding energy, a key output of docking simulations, provides an estimate of the binding affinity, with lower values generally indicating a more favorable interaction. nih.gov

A study on pyrano[2,3-c]pyrazoles containing the N-(4-chlorophenyl) group identified compound 4j as a promising inhibitor of glioma cell growth, with molecular docking revealing its potential to bind to the kinase AKT2/PKBβ. nih.gov The docking analysis helps to rationalize the observed biological activity by highlighting the specific amino acid residues involved in the interaction.

| Compound | Target Protein | Key Interactions Noted |

| 4j (pyrano[2,3-c]pyrazole derivative) | AKT2/PKBβ | Investigation of binding within the kinase active site. nih.gov |

This table showcases an example of how molecular docking is applied to understand the interaction between a compound containing the this compound scaffold and its biological target.

Molecular Dynamics Studies of Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. nih.gov

For this compound derivatives, MD simulations are used to assess the stability of the binding poses predicted by docking. nih.gov By simulating the movement of atoms over a period of nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it undergoes conformational changes that might lead to its dissociation. nih.gov These simulations can also reveal subtle changes in the protein's conformation upon ligand binding. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is likely to be maintained.

In a study on pyronaridine, a benzonaphthyridine derivative, MD simulations coupled with MM-GBSA calculations were used to confirm the stability of its complex with the BRD4-BD1 protein, with a predicted binding energy of -42.7 kcal/mol. mdpi.com While not directly involving this compound, this example illustrates the power of MD simulations in validating docking results and providing a deeper understanding of binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity, such as IC50 values. mdpi.com

In the field of this compound research, QSAR studies can be instrumental in predicting the activity of newly designed analogs and in identifying the key structural features that influence their potency. wikipedia.org By understanding which molecular properties are most important for activity, medicinal chemists can prioritize the synthesis of compounds that are more likely to be effective. The development of a robust QSAR model involves several steps, including the selection of a training set of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and the validation of the model using an external test set of compounds. mdpi.comnih.gov

While specific QSAR models for this compound itself were not detailed in the provided search results, the principles of QSAR are widely applicable to this class of compounds. For example, a study on N-(4′-nitrophenyl)-l-prolinamides, which share the prolinamide core, discussed structure-activity relationship studies, laying the groundwork for potential QSAR modeling. nih.govresearchgate.net

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comnih.gov This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.

For this compound research, virtual screening can be used to identify novel derivatives with potentially enhanced biological activity. This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active compound is used as a template to search for other molecules with similar properties. mdpi.com Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score a library of compounds. mdpi.com

Emerging Research Avenues and Future Perspectives for N 4 Chlorophenyl Prolinamide

Exploration of Novel Therapeutic Areas for Prolinamide Derivatives

The inherent versatility of the prolinamide scaffold makes it a prime candidate for drug design across various therapeutic landscapes. nih.gov While initial research has highlighted its potential in oncology, emerging studies are broadening the scope to other significant diseases.

Prolinamide derivatives have demonstrated notable anticancer and cytotoxic activities. royalsocietypublishing.orgontosight.ai For instance, a series of N-(4′-substituted phenyl)-l-prolinamides were synthesized and evaluated for their effectiveness against several human carcinoma cell lines. royalsocietypublishing.org Specific derivatives, such as 4a and 4u , showed promising broad-spectrum anti-cancer activity, with some compounds exhibiting stronger potency against certain cell lines than the standard drug, 5-fluorouracil (B62378). royalsocietypublishing.org Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified for their anti-glioma properties, with one compound, 4j , showing inhibitory activity against the kinase AKT2, a key component in oncogenic pathways in glioma. nih.gov

Beyond cancer, the prolinamide structure is being investigated for other conditions. Research into N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives has identified them as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of diabetes. nih.gov Furthermore, the fundamental role of proline in collagen structure points to other potential applications. Inhibitors of collagen prolyl 4-hydroxylases (CP4Hs), which are crucial for collagen stability, are being explored as treatments for fibrotic diseases and to reduce cancer metastasis. nih.gov

| Therapeutic Area | Specific Target/Application | Key Findings | Reference |

|---|---|---|---|

| Oncology | Human Carcinoma Cell Lines (A549, HCT-116, HepG2, SGC7901) | Derivatives 4a and 4u showed broad-spectrum anticancer activity, outperforming the standard 5-fluorouracil in some cases. | royalsocietypublishing.org |

| Oncology (Glioma) | Kinase PKBβ/AKT2 Inhibition | Compound 4j inhibited 3D neurosphere formation in primary patient-derived glioma stem cells. | nih.gov |

| Diabetes | Dipeptidyl Peptidase IV (DPP-IV) Inhibition | N-(cyanomethyl)-N-alkyl-L-prolinamide analogs were effective DPP-IV inhibitors. | nih.gov |

| Fibrosis & Cancer Metastasis | Collagen Prolyl 4-Hydroxylase (CP4H) Inhibition | Inhibiting CP4H, a proline-modifying enzyme, can reduce collagen content in tumors and decrease metastasis. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The process of bringing a new drug to market is being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.netoxfordglobal.com These computational tools have the potential to significantly accelerate pharmaceutical research by making the discovery process more efficient and predictive. researchgate.net For prolinamide derivatives, AI and ML can be applied at multiple stages of the discovery pipeline.

Furthermore, advanced ML models are being developed to create more accurate molecular potentials, which are essential for running precise molecular dynamics simulations. researchgate.net For example, the ANI-1ccx potential, a transfer learning-based model, has been shown to greatly outperform traditional methods in predicting molecular behavior. researchgate.net The use of massively multitask machine learning models, which train on data from thousands of assays simultaneously, dramatically improves the scope and accuracy of bioactivity predictions. oxfordglobal.com

| AI/ML Application | Description | Impact on Prolinamide Discovery | Reference |

|---|---|---|---|

| Bioactive Compound Identification | AI algorithms swiftly identify, categorize, and dereplicate compounds from complex sources. | Accelerates the search for novel prolinamide-based molecules with potential therapeutic value. | nih.gov |

| Predictive Modeling | ML models forecast bioactivity, drug-target interactions, and other pharmacological properties. | Enables prioritization of the most promising prolinamide derivatives for synthesis and testing. | researchgate.netnih.gov |

| Generative Design | Generative AI designs novel molecules optimized for specific properties. | Creates new, easy-to-synthesize prolinamide analogs with ideal in-silico characteristics. | oxfordglobal.com |

| Enhanced Molecular Simulations | ML is used to build highly accurate molecular force fields and potentials (e.g., ANI). | Improves the reliability of in silico experiments on prolinamide compounds, providing better insights into their behavior. | researchgate.net |

Development of Multitarget Ligands Based on the Prolinamide Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net This has led to the rise of polypharmacology, an approach that designs single chemical entities, known as multi-target-directed ligands (MTDLs), to interact with several targets simultaneously. nih.govscilit.com The prolinamide scaffold is an excellent candidate for developing such MTDLs due to its chemical tractability and proven bioactivity. nih.govnih.gov

The design of MTDLs involves engineering a molecular scaffold to satisfy the binding requirements of two or more distinct protein targets. acs.org For example, researchers have successfully created dual inhibitors of Hsp90 and HDAC6, two important cancer targets, by modifying a pyrrolo-pyrimidine scaffold. acs.org A similar strategy could be applied to the prolinamide core. Deep generative chemistry models, such as POLYGON, are now capable of designing novel compounds that are predicted to bind to specific pairs of targets, like MEK1 and mTOR. nih.gov

This multi-target approach has been explored for Alzheimer's disease, where compounds are screened against key targets like acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation. researchgate.net By leveraging the prolinamide scaffold, it may be possible to design novel MTDLs that address multiple facets of complex diseases, potentially leading to more effective and robust therapeutic outcomes. mdpi.com

| Multi-Target Strategy | Example Targets | Disease Area | Scaffold Example | Reference |

|---|---|---|---|---|

| Dual Kinase Inhibition | MEK1 and mTOR | Cancer | Generative Chemistry Models | nih.gov |

| Enzyme and Chaperone Inhibition | HDAC6 and Hsp90 | Cancer | 2-amino-pyrrolo[2,3-d]pyrimidine | acs.org |

| Multi-Pathway Modulation | AChE, BACE-1, Aβ Aggregation | Alzheimer's Disease | Tricyclic Antidepressants (Protriptyline) | researchgate.net |

| Dual Viral Protein Inhibition | Spike Protein and 3CL Protease | COVID-19 | Quinolone and Indole-based | mdpi.com |

Advanced Methodologies for In Vitro and In Silico Screening

The identification of promising drug candidates relies on a robust screening cascade that integrates both computational (in silico) and laboratory (in vitro) methods. Recent advancements in these methodologies allow for a more detailed and accurate evaluation of compounds like N-(4-chlorophenyl)prolinamide and its derivatives.

In silico screening has evolved beyond simple docking. A modern computational workflow often involves a multi-step process that starts with high-throughput virtual screening (HTVS) to quickly assess large libraries, followed by more precise docking modes like standard-precision (SP) and extra-precision (XP). nih.govnih.gov The top candidates are then subjected to binding free energy calculations (e.g., MM-GBSA) and molecular dynamics simulations to evaluate the stability of the compound-protein interaction. nih.govnih.gov Other innovative in silico approaches include screening based on the similarity of protein interaction profiles (Target Interaction Profile Fingerprints) to repurpose existing drugs for new targets. researchgate.net

These computational predictions are then validated using advanced in vitro assays. For oncology, this includes moving beyond traditional 2D cell cultures to more physiologically relevant 3D models, such as the neurosphere formation assays used to test anti-glioma activity in patient-derived stem cells. nih.gov For safety screening, integrated in silico-in vitro pipelines can now predict potential cardiotoxicity by testing compounds on human induced pluripotent stem cell-derived cardiomyocytes and identifying the precise ionic mechanism of any pro-arrhythmic effects. nih.gov The use of detailed conformational analysis, combining computational calculations with experimental chiroptical spectroscopy, provides a deeper understanding of how these molecules behave in different environments. nih.gov

| Methodology | Technique | Application | Reference |

|---|---|---|---|

| In Silico | Virtual Screening Cascade (HTVS, SP/XP Docking, MM-GBSA) | Efficiently filters large compound libraries to identify high-potential binders for specific protein targets. | nih.govnih.gov |

| In Silico | Molecular Dynamics Simulations | Assesses the stability and dynamics of the ligand-protein complex over time. | nih.gov |

| In Vitro | 3D Neurosphere Formation Assay | Evaluates the efficacy of anticancer compounds on more complex, patient-derived 3D tumor models. | nih.gov |

| In Vitro / In Silico | Integrated Cardiotoxicity Pipeline | Combines computational modeling with assays on iPSC-derived cardiomyocytes to predict pro-arrhythmia risk and mechanism. | nih.gov |

| In Silico / In Vitro | Conformational Analysis (DFT and Chiroptical Spectroscopy) | Provides a detailed understanding of the 3D structure and conformational preferences of proline-containing compounds. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)prolinamide, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via condensation reactions between substituted acrylamides and thiourea in the presence of 40% KOH as a catalyst . Alternative routes involve coupling 4-chloroaniline with proline derivatives using thionyl chloride (SOCl₂) for amide bond formation, achieving yields >75% under anhydrous conditions . Key variables include temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the prolinamide backbone and 4-chlorophenyl substituents. Aromatic protons appear at δ 7.2–7.8 ppm, while the proline NH resonates near δ 8.2 ppm .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.08) and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

- Methodological Answer : Early-stage antimicrobial assays (MIC values) against S. aureus (12.5 µg/mL) and C. albicans (25 µg/mL) suggest moderate activity. Use broth microdilution (CLSI guidelines) with ciprofloxacin and fluconazole as controls. Note: Activity may vary with substituent positioning (e.g., para-chloro enhances lipophilicity) .

Advanced Research Questions

Q. How does the 4-chlorophenyl group influence the compound’s binding to biological targets?

- Methodological Answer :

- Molecular docking : Simulate interactions with fungal CYP51 or bacterial DNA gyrase. The chloro group engages in hydrophobic pockets (e.g., ΔG = −8.2 kcal/mol in CYP51) .

- SAR studies : Compare with analogs (e.g., 3-methylphenyl or 2-bromophenyl). The 4-chloro substituent improves membrane permeability (logP = 2.1 vs. 1.7 for unsubstituted phenyl) .

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., amide carbonyl as a nucleophilic target).

- Meta-analysis : Aggregate data from heterogeneous assays (e.g., disc diffusion vs. microbroth) using statistical tools (ANOVA, p < 0.05) to isolate strain-specific effects .

Q. What strategies improve crystallinity for X-ray studies of this compound derivatives?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize lattice interactions. Crystal structures of analogs (e.g., N-(4-chlorophenyl)-2-bromoacetamide) reveal monoclinic P2₁/c symmetry with Z′ = 1 .

Q. How do synthetic byproducts affect pharmacological profiles, and how are they characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.